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Compound of Interest

Compound Name:
3-(1,4-Diazepan-1-

yl)propanenitrile

CAS No.: 1094633-63-2

Cat. No.: B6352813

Get Quote

Executive Summary
In medicinal chemistry, the expansion of a saturated nitrogen heterocycle from a 6-membered

piperazine to a 7-membered diazepane (homopiperazine) significantly alters physicochemical

properties and target binding profiles. However, this structural expansion introduces distinct

gas-phase dissociation behaviors in mass spectrometry.

This guide details the specific fragmentation pathways of diazepane derivatives, emphasizing

the ring contraction mechanisms that distinguish them from piperazines. We utilize the FDA-

approved orexin antagonist Suvorexant as a primary case study to validate these patterns.

Structural & Mechanistic Comparison: Diazepane vs.
Piperazine
The core difference in fragmentation stems from the ring strain and conformational flexibility

introduced by the additional methylene unit in the diazepane ring.
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Comparative Fragmentation Matrix
Feature Piperazine (6-membered) Diazepane (7-membered)

Dominant Mechanism -Cleavage followed by Ring

Opening

Ring Contraction &

Transannular Cyclization

Primary Neutral Loss
Ethylene (

, 28 Da)

Propylene (

, 42 Da) or Ethylene (

)

Characteristic Ions 56, 70 (unsubstituted) 70, 84 (unsubstituted)

Ring Stability
High stability; predictable RDA-

like cleavage

Lower stability; prone to

skeletal rearrangement

Diagnostic Pathway
Formation of acyclic iminium

ions

Contraction to 6-membered

intermediates

Deep Dive: The Ring Contraction Phenomenon
While piperazines typically fragment via a predictable opening of the ring at the C-C bond

adjacent to the nitrogen (alpha-cleavage), diazepanes exhibit a unique ring contraction

mechanism.

Piperazine: Ionization at Nitrogen

-cleavage

Loss of

(via retro-Cheletropic-like mechanism).

Diazepane: The 7-membered ring is conformationally mobile (twist-chair). Upon collisional

activation (CID), the molecular ion often undergoes a transannular hydride shift or

nucleophilic attack, contracting to a more stable 6-membered (piperidine-like) or 5-

membered (pyrrolidine-like) intermediate before expelling a neutral hydrocarbon fragment.
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The following diagram illustrates the divergent pathways between a standard Piperazine

derivative and a Diazepane derivative under ESI-MS/MS conditions.

Piperazine Pathway (6-Ring)

Diazepane Pathway (7-Ring)

Precursor [M+H]+ α-Cleavage
(Ring Opening)

CID Fragment Ion
(Loss of C2H4)

-28 Da

Precursor [M+H]+ Ring Contraction
(Transannular Shift)

H-Shift 6-Membered
Intermediate

Rearrangement Fragment Ion
(Loss of C3H6 / C2H4)

Elimination

Click to download full resolution via product page

Caption: Comparative fragmentation logic showing the direct cleavage of piperazines vs. the

rearrangement-driven contraction of diazepanes.

Case Study: Suvorexant (Belsomra)
Suvorexant is a dual orexin receptor antagonist containing a central 1,4-diazepane ring. Its

fragmentation pattern serves as a reference standard for this chemical class.

Precursor Ion:

[1]

Key Fragment Ions:

: Represents the diazepane core retaining the chlorobenzoxazole moiety. This fragment is
formed after the cleavage of the amide bond linking the diazepane to the triazolyl-benzoyl
side chain.

Ring Contraction Evidence: High-resolution MS studies suggest that the diazepane ring in

Suvorexant metabolites often undergoes oxidative cleavage or contraction, leading to

fragments that mimic piperazine derivatives (e.g., loss of
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units).

Experimental Protocol: Structural Elucidation Workflow
To accurately characterize diazepane derivatives, use this self-validating LC-MS/MS protocol.

This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic

ions.

Step-by-Step Methodology
Sample Preparation:

Dissolve diazepane derivative in 50:50 Methanol:Water + 0.1% Formic Acid.

Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

LC Conditions (Reverse Phase):

Column: C18 charged surface hybrid (CSH) column (e.g., Waters XSelect), 2.1 x 100 mm,

2.5 µm. Reasoning: Diazepanes are basic; CSH columns provide better peak shape under

acidic conditions.

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 10 minutes.

MS Source Parameters (ESI+):

Capillary Voltage: 3.0 kV (Standard ESI).

Cone Voltage: 30 V. Critical: Keep low to prevent premature ring opening in the source.

Source Temp: 120°C; Desolvation Temp: 350°C.

MS/MS Acquisition (CID):

Collision Energy Ramp: 15 eV to 45 eV.
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Rationale: Diazepanes require higher energy to initiate the ring contraction rearrangement

compared to the direct cleavage of piperazines. A ramp ensures capture of both the

contracted intermediate and the final fragments.
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Sample: Diazepane Derivative
(1 µg/mL in MeOH/H2O)

LC Separation
C18 CSH Column

Acidic Mobile Phase

ESI Source (Pos Mode)
Cone Voltage: 30V

(Prevent In-Source Decay)

Q1 Scan
Isolate [M+H]+

Collision Cell
CE Ramp: 15-45 eV

Q3 Scan
Detect Fragments

Data Analysis
Check for -42 Da (C3H6)

and Ring Contraction

Click to download full resolution via product page

Caption: Step-by-step LC-MS/MS workflow optimized for diazepane structural characterization.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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